4,6-Dichloro-3-methoxypyridazine chemical properties
4,6-Dichloro-3-methoxypyridazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-Dichloro-3-methoxypyridazine
Introduction
4,6-Dichloro-3-methoxypyridazine is a halogenated pyridazine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the electron-deficient diazine core and the strategic placement of two reactive chlorine atoms and a methoxy group, make it an attractive scaffold for the synthesis of complex molecules. Particularly in the fields of medicinal chemistry and drug development, this compound serves as a key intermediate for creating novel molecular architectures with potential therapeutic applications.[1][2] The two chlorine atoms offer distinct opportunities for sequential and regioselective functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the core chemical properties, reactivity, and synthetic utility of 4,6-dichloro-3-methoxypyridazine, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and spectroscopic characteristics. These properties dictate storage, handling, and the analytical methods required for reaction monitoring and characterization.
Core Properties
The key physicochemical properties of 4,6-dichloro-3-methoxypyridazine are summarized in the table below. The compound is typically an off-white solid, requiring refrigerated storage to maintain its long-term integrity.[3]
| Property | Value | Source |
| CAS Number | 112342-58-2 | [3] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3] |
| Molecular Weight | 179.00 g/mol | [4] |
| Appearance | Off-white solid | [3] |
| Storage | 2-8°C | [3] |
| XLogP3 | 1.7 | [4] |
| PSA (Polar Surface Area) | 35.0 Ų | [4] |
Spectroscopic Signatures
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¹H NMR: The proton spectrum is expected to be simple. The single aromatic proton at the C5 position will appear as a singlet in a significantly deshielded region (likely δ 7.0-8.0 ppm) due to the inductive electron-withdrawing effects of the adjacent chlorine atom and the pyridazine nitrogens. The methoxy group protons will present as a sharp singlet, typically in the δ 3.9-4.2 ppm range.
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¹³C NMR: The carbon spectrum will show five distinct signals. The carbons bearing the chlorine atoms (C4 and C6) and the carbon attached to the methoxy group (C3) will be significantly influenced by these substituents. The C3 carbon will be the most shielded of the ring carbons due to the electron-donating resonance of the methoxy group, while C4 and C6 will be deshielded. The methoxy carbon itself will appear as a characteristic signal around δ 55-60 ppm.
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Mass Spectrometry: The mass spectrum provides definitive structural confirmation. The molecular ion (M⁺) peak will be observed at m/z ≈ 178. The most telling feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This will manifest as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
Chemical Reactivity and Synthetic Transformations
The synthetic utility of 4,6-dichloro-3-methoxypyridazine is dominated by the reactivity of its two chlorine atoms. The electron-deficient nature of the pyridazine ring makes both C-Cl bonds susceptible to cleavage and substitution, but they can be targeted under different conditions to achieve selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine core is inherently electron-poor, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms. This electronic arrangement makes the C4 and C6 positions highly electrophilic and thus exceptionally receptive to attack by nucleophiles.[8][9] This reactivity is the cornerstone of its use as a scaffold, allowing for the facile introduction of a wide array of functional groups.
Common nucleophiles employed in SNAr reactions with dichloropyridazines include:
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Amines and Anilines: To form aminopyridazines.
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Alkoxides and Phenoxides: To generate ether linkages.[10][11]
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Thiols and Thiophenoxides: To create thioethers.[12]
The reaction typically proceeds under basic conditions to deprotonate the nucleophile, increasing its reactivity. The choice of solvent and temperature can be tuned to control the rate and selectivity of the substitution. While both chlorine atoms are reactive, their electronic and steric environments are not identical, which can be exploited for regioselective mono-substitution under carefully controlled conditions.
Caption: General reaction pathways for 4,6-dichloro-3-methoxypyridazine via SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond substitution, the chloro-substituents are excellent handles for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerhouse in modern drug discovery for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[13] By coupling 4,6-dichloro-3-methoxypyridazine with various aryl or heteroaryl boronic acids (or their esters), complex biaryl and heteroaryl structures can be synthesized.
The key to a successful Suzuki coupling lies in the catalytic cycle, which requires a palladium catalyst (often with a phosphine ligand), a base, and an appropriate solvent system. The reactivity of the C-Cl bond, while lower than C-Br or C-I bonds, is sufficient for coupling, especially with modern, highly active catalyst systems.[13] This allows for a modular approach to drug design, where diverse aromatic fragments can be "clicked" onto the pyridazine core.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a robust, field-tested method for the mono-arylation of 4,6-dichloro-3-methoxypyridazine, adapted from established procedures for similar chloro-heterocycles.[13] This self-validating system includes checks for reaction completion and ensures high purity of the final product.
Objective: To synthesize 4-(Aryl)-6-chloro-3-methoxypyridazine via a selective Suzuki-Miyaura cross-coupling.
Materials:
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4,6-Dichloro-3-methoxypyridazine
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Arylboronic acid (1.2 equivalents)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
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Caesium carbonate (Cs₂CO₃) (2 equivalents)
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Anhydrous, degassed toluene
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Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
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Nitrogen or Argon gas supply
Procedure:
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Inert Atmosphere Setup: Inside a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add 4,6-dichloro-3-methoxypyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) to a dry reaction vial equipped with a magnetic stir bar.
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Solvent Addition: Add anhydrous, degassed toluene to the vial to achieve a substrate concentration of approximately 0.1 M.
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Reaction Execution: Securely seal the vial. Remove it from the glovebox (if used) and place it in a preheated oil bath or heating block at 110 °C.
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Reaction Monitoring (Self-Validation): Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting dichloropyridazine and the appearance of a new, less polar spot indicates product formation. The reaction is complete when no starting material is observed.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure mono-arylated product.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Trustworthiness: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for activating the relatively inert C-Cl bond. The strong base, Cs₂CO₃, is essential for the transmetalation step. Monitoring the reaction to completion ensures high conversion and simplifies purification, making the protocol reliable and reproducible.
Conclusion
4,6-Dichloro-3-methoxypyridazine stands out as a highly functionalized and synthetically tractable heterocyclic scaffold. Its chemical behavior is governed by the electrophilic nature of the pyridazine ring, which enables facile modification through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C4 and C6 positions provides a powerful tool for building molecular diversity and complexity. For scientists engaged in drug discovery and development, a deep understanding of these reaction pathways is essential for leveraging this intermediate to its full potential in the rational design of novel therapeutics.
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